Umeclidinium bromide is a synthetic compound classified as a long-acting muscarinic antagonist (LAMA). [, , , ] It plays a significant role in scientific research, particularly in the field of respiratory pharmacology, as a model compound for studying bronchodilation and as a potential therapeutic agent for respiratory diseases like chronic obstructive pulmonary disease (COPD). [, , , , , , , , ]
Umeclidinium bromide is classified as a long-acting anticholinergic agent. It is derived from the chemical class of quaternary ammonium compounds and is specifically designed for inhalation therapy. The compound is marketed under various brand names, including Anoro Ellipta, often in combination with vilanterol, a long-acting beta-agonist. The compound's primary therapeutic application is in the management of COPD, where it helps alleviate symptoms by dilating the airways.
The synthesis of umeclidinium bromide has been the subject of various research efforts aimed at improving efficiency and safety. Notable methods include:
Umeclidinium bromide has a complex molecular structure characterized by its bicyclic framework. The molecular formula is CHBrNO, and its structure includes:
The three-dimensional conformation plays a crucial role in its pharmacological activity, allowing it to effectively bind to muscarinic receptors in the lungs.
Umeclidinium bromide participates in several chemical reactions during its synthesis:
Umeclidinium bromide exerts its therapeutic effects primarily through competitive antagonism at muscarinic receptors in the airway smooth muscle. This action leads to:
The onset of action occurs within hours, with effects lasting up to 24 hours, making it suitable for once-daily dosing in COPD management .
Umeclidinium bromide possesses several notable physical and chemical properties:
These properties are critical for formulation development, particularly for inhalation therapies where aerosolization characteristics are essential for effective delivery .
The primary application of umeclidinium bromide is in the treatment of chronic obstructive pulmonary disease. Its long duration of action allows for once-daily administration, improving patient compliance compared to shorter-acting alternatives. Additionally, ongoing research explores its potential use in combination therapies for other respiratory conditions, such as asthma.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2